molecular formula C19H16ClNO3 B2361041 Methyl 4-[(2-chlorophenyl)methoxy]-6-methylquinoline-2-carboxylate CAS No. 1207038-79-6

Methyl 4-[(2-chlorophenyl)methoxy]-6-methylquinoline-2-carboxylate

Cat. No.: B2361041
CAS No.: 1207038-79-6
M. Wt: 341.79
InChI Key: HMBWTLXKAKCQKX-UHFFFAOYSA-N
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Description

Methyl 4-[(2-chlorophenyl)methoxy]-6-methylquinoline-2-carboxylate is a compound that features a thiophene ring attached to a carboxamide group, which is further linked to a benzyl group substituted with a 4-methyl-1H-imidazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[(2-chlorophenyl)methoxy]-6-methylquinoline-2-carboxylate typically involves multi-step organic reactions. One common approach is to start with the thiophene-3-carboxylic acid, which is then converted to its corresponding acid chloride using reagents like thionyl chloride. The acid chloride is then reacted with 4-(4-methyl-1H-imidazol-1-yl)benzylamine to form the desired carboxamide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(2-chlorophenyl)methoxy]-6-methylquinoline-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The imidazole ring can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or borane (BH3) can be employed.

    Substitution: Conditions vary depending on the specific substitution reaction but may include bases like sodium hydride (NaH) or acids like hydrochloric acid (HCl).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted imidazole derivatives.

Scientific Research Applications

Methyl 4-[(2-chlorophenyl)methoxy]-6-methylquinoline-2-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent due to its structural similarity to bioactive molecules.

    Industry: Used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of Methyl 4-[(2-chlorophenyl)methoxy]-6-methylquinoline-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds, while the thiophene ring can participate in π-π interactions. These interactions can modulate the activity of the target molecule, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(1H-imidazol-1-yl)benzyl]thiophene-3-carboxamide
  • N-[4-(4,5-diphenyl-1H-imidazol-2-yl)benzyl]thiophene-3-carboxamide

Uniqueness

Methyl 4-[(2-chlorophenyl)methoxy]-6-methylquinoline-2-carboxylate is unique due to the presence of the 4-methyl group on the imidazole ring, which can influence its electronic properties and reactivity. This structural feature can lead to different biological activities and applications compared to its analogs.

Properties

IUPAC Name

methyl 4-[(2-chlorophenyl)methoxy]-6-methylquinoline-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClNO3/c1-12-7-8-16-14(9-12)18(10-17(21-16)19(22)23-2)24-11-13-5-3-4-6-15(13)20/h3-10H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMBWTLXKAKCQKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(C=C2OCC3=CC=CC=C3Cl)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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